molecular formula C19H20FN5O B2560919 1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one CAS No. 2380082-08-4

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2560919
CAS No.: 2380082-08-4
M. Wt: 353.401
InChI Key: HOEDOCWNPQXGJX-UHFFFAOYSA-N
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Description

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that features a combination of indole and pyrimidine moieties The indole nucleus is known for its wide range of biological activities, while the pyrimidine ring is a common structural motif in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the pyrimidine derivative can be prepared via Biginelli reaction. The final step involves coupling these intermediates using a piperazine linker under controlled conditions, such as refluxing in an appropriate solvent like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-1-yl)ethan-1-one is unique due to its specific combination of indole and pyrimidine moieties, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-14-18(20)19(22-13-21-14)24-10-8-23(9-11-24)17(26)12-25-7-6-15-4-2-3-5-16(15)25/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEDOCWNPQXGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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